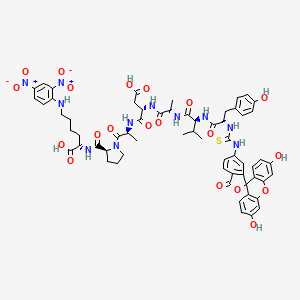
Z-Gly-Pro-Arg-4MbNA acetate
Overview
Description
Scientific Research Applications
Z-Gly-Pro-Arg-4MbNA acetate has a range of potential applications in scientific research. It has been used to study the role of PRMT in cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to study the role of PRMT in the regulation of gene expression, and to investigate its potential as a therapeutic target for cancer and other diseases.
Mechanism of Action
Target of Action
The primary target of Z-Gly-Pro-Arg-4MbNA acetate is thrombin , a serine protease that plays a crucial role in the coagulation cascade . It is also cleaved by cathepsin K and granzyme A .
Mode of Action
This compound acts as a substrate for thrombin. The compound undergoes cleavage by thrombin to release free 4-methoxy-2-naphthylamine (4MβNA) . This free 4MβNA can then be captured by 5-nitrosalicylaldehyde to produce an insoluble yellow fluorescent, marking the site of thrombin activity .
Biochemical Pathways
The cleavage of this compound by thrombin and the subsequent capture of 4MβNA by 5-nitrosalicylaldehyde is a part of the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding. The fluorescence marking the site of thrombin activity provides a visual representation of this process .
Result of Action
The result of the action of this compound is the production of an insoluble yellow fluorescent at the site of thrombin activity . This fluorescence provides a visual marker for the activity of thrombin, aiding in the study and understanding of the coagulation cascade .
Advantages and Limitations for Lab Experiments
One of the main advantages of Z-Gly-Pro-Arg-4MbNA acetate is its high selectivity for PRMT. This makes it an ideal tool for studying the role of PRMT in cellular processes. However, it has some limitations. It is not very stable in solution and can degrade over time, making it unsuitable for long-term experiments. In addition, it is not very soluble in aqueous solutions, making it difficult to use in high concentrations.
Future Directions
The potential applications of Z-Gly-Pro-Arg-4MbNA acetate are still being explored. One possible future direction is to investigate its potential as a therapeutic target for cancer and other diseases. Another possible future direction is to investigate the role of PRMT in other cellular processes, such as metabolism and signal transduction. In addition, further studies are needed to investigate the stability and solubility of this compound, as well as its potential side effects.
Synthesis Methods
Z-Gly-Pro-Arg-4MbNA acetate is synthesized using a combination of chemical and enzymatic methods. It is synthesized from glycine, proline, arginine, and 4-methylbenzyl alcohol (4MbNA) using a two-step process. First, the glycine, proline, and arginine are combined in aqueous solution and heated to form a dipeptide. Then, the dipeptide is reacted with 4MbNA in a base-catalyzed reaction, forming this compound.
Safety and Hazards
Safety data sheets suggest that adequate ventilation should be ensured when handling Z-Gly-Pro-Arg-4MbNA acetate. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .
Biochemical Analysis
Biochemical Properties
Z-Gly-Pro-Arg-4MbNA acetate is a substrate for several enzymes including thrombin, cathepsin K, and granzyme A . It has been modeled after a thrombin cleavage site in human fibrinogen and can be used for a sensitive assay of antithrombin III activity . It is also cleaved by cathepsin K and granzyme A .
Cellular Effects
This compound is used in assays to measure the activity of enzymes such as prolyl oligopeptidase (POP). The cleavage of this substrate by these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its cleavage by specific enzymes. For instance, when used as a thrombin substrate, it is cleaved to release free 4-methoxy-2-naphthylamine (4MβNA) . This cleavage can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it can be used in sensitive assays of antithrombin III activity, with the results varying based on the duration of the assay .
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it acts as a substrate for, such as thrombin, cathepsin K, and granzyme A .
properties
IUPAC Name |
acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O6.C2H4O2/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21;1-2(3)4/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35);1H3,(H,3,4)/t25-,26-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWWBBWKRLMLG-CCQIZPNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66647-41-4 | |
| Record name | 66647-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















